molecular formula C7H8BrN3O B1529831 N-(5-bromopyrimidin-2-yl)-N-methylacetamide CAS No. 180530-01-2

N-(5-bromopyrimidin-2-yl)-N-methylacetamide

Cat. No. B1529831
CAS RN: 180530-01-2
M. Wt: 230.06 g/mol
InChI Key: HHXBORNQIJORQO-UHFFFAOYSA-N
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Description

“N-(5-bromopyrimidin-2-yl)-N-methylacetamide” is a chemical compound with the molecular formula C6H6BrN3O . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “N-(5-bromopyrimidin-2-yl)-N-methylacetamide” can be represented by the InChI code 1S/C6H6BrN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3,(H,8,9,10,11) .


Physical And Chemical Properties Analysis

“N-(5-bromopyrimidin-2-yl)-N-methylacetamide” is a solid substance at room temperature . It has a molecular weight of 216.04 .

Scientific Research Applications

Antiviral Activity

  • Study 1 : Research has shown that certain 5-substituted 2,4-diaminopyrimidine derivatives have significant inhibitory activity against retrovirus replication in cell culture. These derivatives include modifications with a 5-bromopyrimidin-2-yl group, similar to N-(5-bromopyrimidin-2-yl)-N-methylacetamide. These compounds demonstrated pronounced antiretroviral activity, comparable to reference drugs but without measurable toxicity at specific concentrations (Hocková et al., 2003).

Chemical Synthesis and Applications

  • Study 2 : A study on the efficient synthesis of novel pyridine-based derivatives, which involved a Suzuki cross-coupling reaction, demonstrated the use of N-[5-bromo-2-methylpyridine-3-yl]acetamide. The study explored density functional theory (DFT) studies for these derivatives and investigated their biological activities, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
  • Study 3 : In the synthesis of 5-deaza analogues of aminopterin and folic acid, similar pyrimidine derivatives were used. These analogues showed significant anticancer activity in vitro and in vivo (Su et al., 1986).

Pharmacological Evaluation

  • Study 4 : A study focused on the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. This study underscores the broader scope of pyrimidine derivatives in medicinal chemistry, especially in the development of potential anticonvulsant drugs (Severina et al., 2020).

properties

IUPAC Name

N-(5-bromopyrimidin-2-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O/c1-5(12)11(2)7-9-3-6(8)4-10-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXBORNQIJORQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyrimidin-2-yl)-N-methylacetamide

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-chloroprimidine (2.00 g, 10.34 mmol) in THF was added 60% NaH (0.34 g, 14.00 mmol) in mineral oil. After 20 minutes, N-methylacetamide (0.80 g, 11.00 mmol) was added dropwise. After 2 hours, the reaction was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. The residue was purified by silica gel chromatography eluting with 30% ethyl acetate in heptane. The major fractions were combined and the solvent was concentrated in vacuo to afford N-(5-bromo-pyrimidin-2-yl)-N-methyl-acetamide.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.34 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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